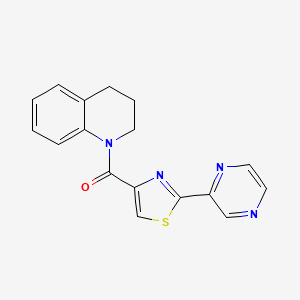
(3,4-dihydroquinolin-1(2H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3,4-dihydroquinolin-1(2H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone is a complex organic molecule that features a quinoline derivative linked to a pyrazine-thiazole moiety
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,4-dihydroquinoline and 2-(pyrazin-2-yl)thiazole.
Coupling Reaction: The key step involves a coupling reaction between the quinoline derivative and the pyrazine-thiazole moiety. This can be achieved using a variety of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Reaction Conditions: The reaction is typically carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures (25-50°C).
Industrial Production Methods
For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalytic methods to lower the activation energy and increase the reaction rate.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the pyrazine or thiazole rings, potentially yielding dihydropyrazine or dihydrothiazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydropyrazine or dihydrothiazole derivatives.
Substitution Products: Various substituted quinoline or pyrazine-thiazole derivatives.
科学研究应用
Chemistry
Ligand Design: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals for catalysis or material science applications.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes, which could be explored for therapeutic purposes.
Molecular Probes: Utilized in the development of molecular probes for imaging or diagnostic purposes.
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new drugs, particularly for targeting specific biological pathways or receptors.
Industry
Material Science: Application in the synthesis of advanced materials, such as organic semiconductors or polymers with specific electronic properties.
作用机制
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The mechanism of action typically involves:
Binding: The compound binds to the active site of an enzyme or receptor, inhibiting its activity.
Pathways: This binding can modulate various biochemical pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine or quinine, which are well-known for their antimalarial properties.
Pyrazine-Thiazole Derivatives: Compounds such as pyrazinamide, used in the treatment of tuberculosis.
Uniqueness
Structural Complexity: The combination of quinoline and pyrazine-thiazole moieties in a single molecule is relatively unique, offering a distinct set of chemical and biological properties.
This detailed overview provides a comprehensive understanding of (3,4-dihydroquinolin-1(2H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone, from its synthesis to its applications and mechanisms of action
属性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c22-17(21-9-3-5-12-4-1-2-6-15(12)21)14-11-23-16(20-14)13-10-18-7-8-19-13/h1-2,4,6-8,10-11H,3,5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHDYQOUVRWAJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CSC(=N3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














